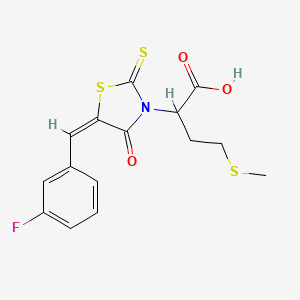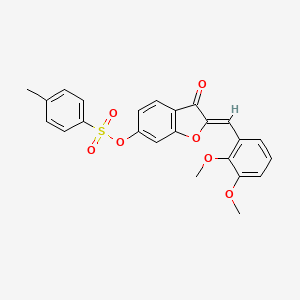![molecular formula C24H46N4O10 B2901557 tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid CAS No. 2253105-08-5](/img/structure/B2901557.png)
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid is a complex chemical compound known for its potential applications in various scientific and industrial fields. Comprising of carbamate and oxalic acid moieties, this compound showcases interesting properties that make it valuable for research and practical uses. Its chemical structure offers a foundation for numerous reactions and modifications, aiding in the exploration of novel chemical processes and products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate typically involves the reaction of 3-methoxy-4-piperidyl amine with tert-butyl chloroformate under controlled conditions. The reaction is conducted in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The resulting compound is then subjected to crystallization or purification processes to yield the desired product with high purity.
For the hemi oxalic acid salt form, the synthesized compound is reacted with oxalic acid in an appropriate solvent, leading to the formation of the salt through an acid-base reaction. This process ensures the stabilization of the compound and enhances its solubility and usability in various applications.
Industrial Production Methods
Industrial production of tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve optimal yields and quality. Advanced purification techniques, including recrystallization and chromatography, are employed to ensure the product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : The methoxy group in the compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions may target the carbamate moiety, converting it to a primary or secondary amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like hydroxylamine or alkyl halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions include a range of derivatives with modified functional groups, enhancing the compound's versatility for various applications. For example, oxidation products can serve as intermediates in the synthesis of complex organic molecules, while reduction products may exhibit different pharmacological or chemical properties.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid finds extensive use in scientific research, particularly in:
Chemistry: : As a precursor or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: : Studying its interactions with biological molecules and potential as a biochemical tool or probe.
Medicine: : Investigating its pharmacological properties and potential therapeutic applications, including drug development and delivery systems.
Industry: : Utilized in the synthesis of specialty chemicals, agrochemicals, and polymers, contributing to advancements in material science and industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid primarily involves interactions with molecular targets such as enzymes, receptors, or proteins. Its carbamate moiety can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The piperidyl ring provides a scaffold for binding interactions, while the methoxy group influences the compound's solubility and reactivity. The exact molecular pathways depend on the specific application and target molecule, necessitating detailed studies for comprehensive understanding.
Comparación Con Compuestos Similares
Comparison with Other Compounds
When compared to similar compounds, tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid stands out due to its unique combination of functional groups and structural features. For instance, while other carbamate derivatives may share similar reactivity, the specific stereochemistry and substituents in this compound provide distinct chemical and biological properties.
List of Similar Compounds
tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate
tert-Butyl N-[(3R,4S)-3-hydroxy-4-piperidyl]carbamate
tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]urea
tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]thiocarbamate
Propiedades
IUPAC Name |
tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m00./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOMHWIBSAZVOI-FKXFVUDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7,7-dimethyl-2-(3,4,5-triethoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2901474.png)

![2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2901479.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B2901482.png)
![3-(3-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2901483.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2901485.png)
![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2901488.png)





![1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2901497.png)
